molecular formula C8H10FN3S B3023293 N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide CAS No. 51707-40-5

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B3023293
CAS No.: 51707-40-5
M. Wt: 199.25 g/mol
InChI Key: RDKOCVCYGTUKLT-UHFFFAOYSA-N
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Description

N-(3-Fluoro-4-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This compound (CAS: 51707-40-5) is synthesized via the reaction of 3-fluoro-4-methylphenyl isothiocyanate with hydrazine hydrate, a method analogous to other arylhydrazinecarbothioamides .

Properties

IUPAC Name

1-amino-3-(3-fluoro-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3S/c1-5-2-3-6(4-7(5)9)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKOCVCYGTUKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405200
Record name ST4148487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-40-5
Record name NSC129256
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST4148487
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 3-fluoro-4-methylaniline with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

The compound's applications can be categorized into several key areas:

1. Chemistry

  • Intermediate in Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds and is utilized as a reagent in chemical reactions.

2. Biology

  • Antimicrobial Activity : Research indicates that N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide exhibits effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies have shown that this compound may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.

3. Medicine

  • Therapeutic Applications : Ongoing research aims to explore its potential as a therapeutic agent, particularly in developing new drugs targeting specific diseases.

4. Industry

  • Material Development : The compound is also used in developing new materials and as a precursor in synthesizing specialty chemicals.

Structure-Activity Relationship (SAR)

SAR studies reveal that the presence and position of substituents on the phenyl ring significantly influence biological activity. For instance:

  • Fluorine Substitution : The introduction of fluorine enhances cytotoxicity against cancer cell lines.
  • Methyl Group Influence : The presence of a methyl group at position 4 has been linked to increased activity against various pathogens.

Anticancer Activity

A study focused on thiosemicarbazone derivatives similar to this compound highlighted their diverse biological activities, including anticancer effects. The lead compound demonstrated selective cytotoxicity against multidrug-resistant cancer cell lines, indicating potential for overcoming drug resistance in clinical settings .

Antimicrobial Properties

Another investigation into the antimicrobial properties of hydrazinecarbothioamide derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The study employed a series of synthesized compounds to assess their antibacterial efficacy, revealing some derivatives exhibited activity comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, synthesis yields, and select properties of N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide with structurally similar compounds:

Compound Name Substituents Yield (%) Melting Point (°C) Key Characterization Methods
This compound 3-F, 4-CH₃ - - -
N-(3-Chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide (3b) 3-Cl, 4-NO₂ 88 228–230 ¹H-NMR, EI-MS
N-(4-Trifluoromethylphenyl)hydrazinecarbothioamide (27) 4-CF₃ - - ¹H-NMR, LC-MS
N-(4-Methoxyphenyl)hydrazinecarbothioamide (3c) 4-OCH₃ 83 166–168 ¹H-NMR, EI-MS
N-(3-Chlorophenyl)hydrazinecarbothioamide 3-Cl - - ¹H-NMR, MS

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase melting points due to enhanced dipole interactions (e.g., 3b: 228–230°C) . The fluorine atom in the target compound may similarly influence polarity and solubility.

Spectroscopic and Analytical Data

  • ¹H-NMR Trends : Aromatic protons in fluorinated compounds often show downfield shifts due to fluorine’s electronegativity. For example, in N-(pyridin-2-yl)hydrazinecarbothioamide, the SH proton resonates at 12.59 ppm .
  • Mass Spectrometry : The nitrogen rule (odd molecular weight for odd nitrogen count) aids in identifying molecular ions and fragmentation patterns, as seen in thiazoline derivatives .

Biological Activity

N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Inhibition of Enzyme Activity : This may involve blocking key enzymes that cancer cells rely on for growth and proliferation.
  • Alteration of Cellular Signaling Pathways : By affecting signaling pathways, the compound may induce apoptosis (programmed cell death) in malignant cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the phenyl ring significantly influence the biological activity of thiosemicarbazone derivatives, including this compound. For instance:

  • Fluorine Substitution : The introduction of fluorine at specific positions enhances cytotoxicity against cancer cell lines.
  • Methyl Group Influence : The presence of a methyl group at position 4 of the phenyl ring has been linked to increased activity against various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Activity : A study evaluating thiosemicarbazones found that compounds with similar structures exhibited significant cytotoxic effects against human colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating potent activity .
  • Antimicrobial Efficacy : Research demonstrated that derivatives with similar thiosemicarbazone structures showed promising antibacterial activity, outperforming traditional antibiotics in some assays .
  • Toxicity Evaluation : Toxicity assessments using brine shrimp (Artemia salina) bioassays indicated varying levels of lethality among synthesized derivatives, with some compounds exhibiting LD50 values comparable to established anticancer drugs .

Comparative Biological Activity Table

CompoundActivity TypeIC50/LD50 ValuesReference
This compoundAnticancerIC50 = 1.11 × 10^-5 M
Related Thiosemicarbazone AAntibacterialMIC = 31.25 µg/mL
Related Thiosemicarbazone BAnticancerIC50 = 2.23 µg/mL
Related Thiosemicarbazone CToxicityLD50 = 1.43 × 10^-5 M

Q & A

Q. What are the standard synthetic protocols for preparing N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between substituted phenyl isothiocyanates and hydrazine derivatives. For example:

  • Step 1: React 3-fluoro-4-methylphenyl isothiocyanate with hydrazine monohydrate in diethyl ether under vigorous stirring (room temperature, 12–24 hours) .
  • Step 2: Purify the crude product via recrystallization (methanol or ethanol) to obtain the hydrazinecarbothioamide core structure.
  • Step 3: For derivatives, perform additional condensation with aldehydes (e.g., salicylaldehyde, 4-nitrobenzaldehyde) in ethanol with acetic acid catalysis. Monitor progress via TLC and characterize using NMR and IR .

Example Reaction Conditions Table:

Starting MaterialSolventCatalystYieldCharacterization TechniquesReference
3-fluoro-4-methylphenyl isothiocyanate + hydrazineDiethyl etherNone82–94%¹H NMR, IR, MS
Core + 4-nitrobenzaldehydeEthanolAcOH85–90%¹H NMR, ¹³C NMR, X-ray

Q. How are spectroscopic techniques employed to characterize hydrazinecarbothioamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR: Identify protons adjacent to electron-withdrawing groups (e.g., C=S at δ 175–176 ppm in ¹³C NMR). Aromatic protons appear as doublets in δ 7.5–8.5 ppm .
  • IR Spectroscopy: Confirm thioamide (C=S stretch at 820–840 cm⁻¹) and hydrazine (N-H stretch at 3150–3300 cm⁻¹) moieties .
  • Mass Spectrometry (EI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀FN₃S at m/z 212.05) .

Key Spectral Peaks Table:

Functional GroupIR (cm⁻¹)¹³C NMR (ppm)¹H NMR (ppm)
C=S (thioamide)820–840175–176
N-H (hydrazine)3150–33009.4–9.6 (s, 1H)
Aromatic C-F115–1257.6–8.1 (d, J=8 Hz)

Advanced Research Questions

Q. How can computational methods (e.g., DFT) assist in understanding electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, DFT revealed the C=S group as the primary Hg²⁺ binding site in thiosemicarbazone chemosensors .
  • COSMO-RS Simulations: Predict solubility and solvent effects for crystallization optimization .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., DNA grooves) to rationalize antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Systematic SAR Analysis: Compare substituent effects (e.g., -CN vs. -OCH₃) on bioactivity. For instance, 4-cyano derivatives showed higher anticancer activity (IC₅₀ = 1.2 µM) than methoxy analogs (IC₅₀ = 8.7 µM) due to enhanced electron-withdrawing effects .
  • Assay Standardization: Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation time to minimize variability .
  • Meta-Analysis: Use statistical tools (e.g., ANOVA) to evaluate significance of conflicting results (e.g., IC₅₀ discrepancies >50% require re-evaluation of purity or protocol) .

Q. What crystallographic approaches determine the structure of hydrazinecarbothioamide derivatives?

Methodological Answer:

  • X-Ray Diffraction: Use SHELXL for refinement of single-crystal data. For example, a monoclinic P2₁/c space group was assigned for N-(4-chlorophenyl) derivatives with Z = 4 and R-factor < 0.05 .
  • Twinned Data Refinement: Apply SHELXE for high-resolution datasets with twin fractions >30% .
  • Validation Tools: Check CIF files with PLATON to detect disorder or missed symmetry .

Q. How can electrochemical sensors using these compounds be optimized for analyte detection?

Methodological Answer:

  • Electrode Modification: Immobilize this compound on carbon nanotube paste electrodes. Optimize pH (5–7) and scan rate (50–100 mV/s) for epinephrine detection (LOD = 9.4 nM) .
  • Voltammetric Techniques: Use square-wave voltammetry (SWV) to resolve overlapping peaks (e.g., epinephrine vs. norepinephrine at ΔEp = 240 mV) .
  • Interference Studies: Add surfactants (e.g., CTAB) to suppress signals from ascorbic acid and uric acid .

Q. How does metal complexation influence the properties of hydrazinecarbothioamide derivatives?

Methodological Answer:

  • Synthesis of Metal Complexes: React the ligand with Mn(II), Cu(II), or Zn(II) salts in ethanol/water (1:1). Monitor via UV-Vis (λ = 450–500 nm for d-d transitions) .
  • Enhanced Bioactivity: Cu(II) complexes show 3–5× higher antimicrobial activity than free ligands due to increased membrane permeability .
  • Theoretical Studies: Use DFT to predict redox behavior (e.g., Cu²⁺/Cu⁺ reduction potentials) and correlate with experimental cyclic voltammetry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluoro-4-methylphenyl)hydrazinecarbothioamide

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